

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

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Compound of Interest

Compound Name: 8-Chloroisoquinoline-1-carbonitrile

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This technical guide provides a comprehensive overview of **8-Chloroisoquinoline-1-carbonitrile**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and potential biological activities, supported by available data and relevant experimental contexts.

Chemical Identity and Structure

The IUPAC name for the compound is **8-Chloroisoquinoline-1-carbonitrile**. Its structure consists of an isoquinoline ring system chlorinated at the 8th position and substituted with a nitrile group at the 1st position.

CAS Number: 1231761-26-4

Molecular Formula: C₁₀H₅ClN₂

Molecular Weight: 188.61 g/mol

Physicochemical and Spectral Data

Quantitative data for **8-Chloroisoquinoline-1-carbonitrile** is not extensively reported in publicly available literature. The following table summarizes available data and includes computed properties for reference. Data for closely related compounds is provided for comparative purposes where direct experimental values are unavailable.

Property	Value / Description	Data Source / Notes
IUPAC Name	8-Chloroisoquinoline-1-carbonitrile	---
CAS Number	1231761-26-4	---
Molecular Formula	C ₁₀ H ₅ ClN ₂	---
Molecular Weight	188.61 g/mol	[1]
Physical Form	Reported as a powder.	[1]
Purity	≥95% (as commercially available).	[1]
Melting Point	Not experimentally reported.	---
Boiling Point	Not experimentally reported.	---
Solubility	Not experimentally reported.	---
¹ H NMR	Spectral data not specifically available for this isomer. Data for 8-Chloroquinoline is available for comparison.	[2]
¹³ C NMR	Spectral data not available.	---
Mass Spectrum	Mass spectral data not specifically available. The NIST WebBook has data for 8-Chloroquinoline.	[3]
IR Spectrum	Infrared spectral data not specifically available. Characteristic peaks for similar structures include C=C and C=N stretching vibrations around 1000-1600 cm ⁻¹ .	[4]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **8-Chloroisoquinoline-1-carbonitrile** is not readily available in the searched literature. However, a general approach to the synthesis of substituted chloroisoquinolines can be inferred from established methods for related compounds. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

The synthesis of **8-Chloroisoquinoline-1-carbonitrile** could potentially be achieved through a multi-step process starting from a suitable isoquinoline precursor. A common method for introducing a chlorine atom at the 1-position of an isoquinoline ring involves the treatment of the corresponding isoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl_3). The nitrile group can be introduced via various methods, such as a Sandmeyer reaction from an amino group or by cyanation of a suitable precursor.

Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for **8-Chloroisoquinoline-1-carbonitrile**.

Synthesis of 1-Chloroisoquinoline from Isoquinoline N-oxide (General Procedure for a Related Compound)[5]

- **Reaction Setup:** To isoquinoline-N-oxide (1 equivalent), slowly add phosphorus oxychloride (10 equivalents) dropwise under ice bath cooling conditions.
- **Reaction:** Heat the reaction mixture to 105°C and reflux overnight.
- **Work-up:** After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure. Quench the residue with ice water and extract the product with dichloromethane.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate and concentrate it. The crude product can be purified by silica gel column chromatography using a suitable eluent system like ethyl acetate and petroleum ether.

Potential Biological and Industrial Applications

Research into isoquinoline derivatives suggests that **8-Chloroisoquinoline-1-carbonitrile** may possess notable biological activities.

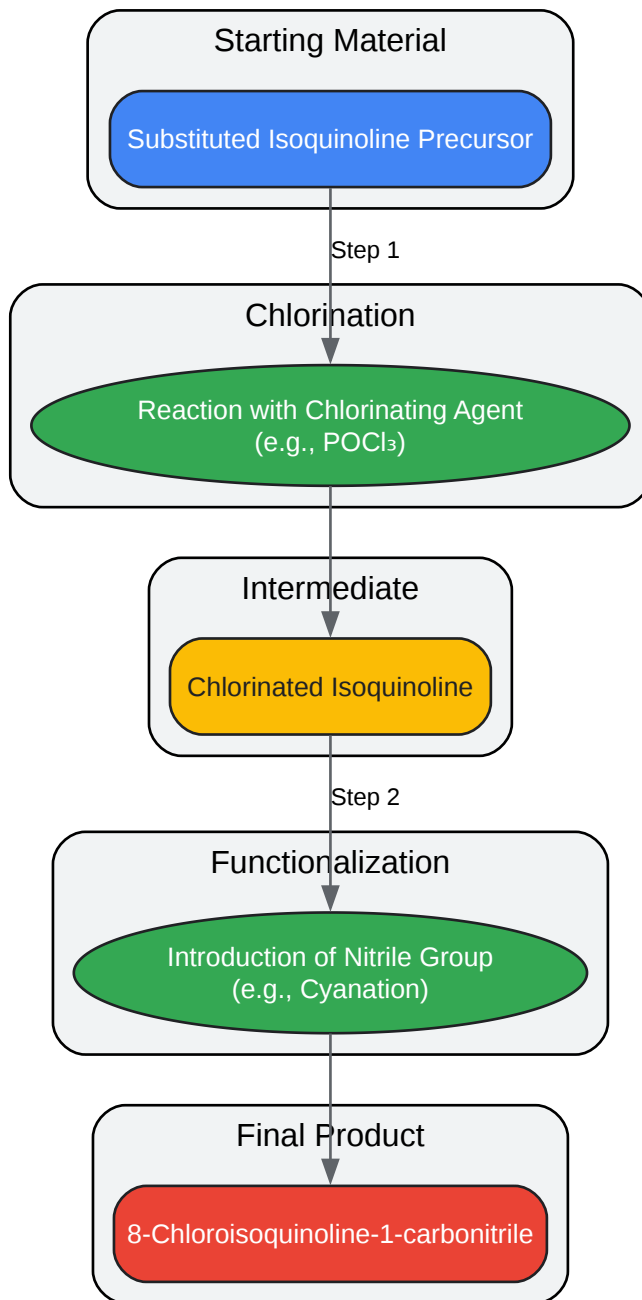
Anticancer and Antimicrobial Properties

Studies on various isoquinoline derivatives have indicated their potential as anticancer and antimicrobial agents.[6] The planar isoquinoline core is a common scaffold in bioactive molecules. The mechanism of action for the antimicrobial properties of quinoline derivatives, such as 8-hydroxyquinoline, is thought to involve the chelation of metal ions, which disrupts the metal homeostasis in bacterial cells.[7] Some quinoline-based compounds have also been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.[8] While specific studies on **8-Chloroisoquinoline-1-carbonitrile** are limited, its structural similarity to other bioactive quinolines makes it a compound of interest for further investigation in these areas.

Visualized Workflow: Proposed Synthesis of Chloroisoquinolines

The following diagram illustrates a generalized workflow for the synthesis of chloroisoquinolines, which could be adapted for the synthesis of **8-Chloroisoquinoline-1-carbonitrile**.

General Synthetic Workflow for Chloroisoquinolines

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Caption: A generalized synthetic pathway for chloroisoquinolines.

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